molecular formula C12H15BrO B14174843 3-Bromo-1-phenylhexan-2-one CAS No. 920018-21-9

3-Bromo-1-phenylhexan-2-one

Cat. No.: B14174843
CAS No.: 920018-21-9
M. Wt: 255.15 g/mol
InChI Key: FYGCBEGTDMITFT-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylhexan-2-one is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a hexanone structure. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-phenylhexan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-phenylhexan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-phenylhexan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Bromo-1-phenylhexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-phenylhexan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-phenylhexan-2-one is unique due to its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Its combination of a bromine atom, phenyl group, and carbonyl group makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

3-bromo-1-phenylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-2-6-11(13)12(14)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGCBEGTDMITFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60843218
Record name 3-Bromo-1-phenylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60843218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920018-21-9
Record name 3-Bromo-1-phenylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60843218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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